molecular formula C11H11Cl4NO7 B12736826 Methyl (2alpha,3beta(R*))-2-chloro-alpha,4-dioxo-3-(1-(((2,2,2-trichloroethoxy)carbonyl)oxy)ethyl)azetidine-1-acetate CAS No. 76431-36-2

Methyl (2alpha,3beta(R*))-2-chloro-alpha,4-dioxo-3-(1-(((2,2,2-trichloroethoxy)carbonyl)oxy)ethyl)azetidine-1-acetate

Cat. No.: B12736826
CAS No.: 76431-36-2
M. Wt: 411.0 g/mol
InChI Key: IEAPXAXDVMZNLS-WRVKLSGPSA-N
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Description

Methyl (2alpha,3beta(R*))-2-chloro-alpha,4-dioxo-3-(1-(((2,2,2-trichloroethoxy)carbonyl)oxy)ethyl)azetidine-1-acetate is a complex organic compound with the molecular formula C14H17Cl4NO6. This compound is characterized by its unique azetidine ring structure, which is a four-membered nitrogen-containing ring. The presence of multiple functional groups, including chloro, oxo, and trichloroethoxycarbonyl, makes it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2alpha,3beta(R*))-2-chloro-alpha,4-dioxo-3-(1-(((2,2,2-trichloroethoxy)carbonyl)oxy)ethyl)azetidine-1-acetate involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step .

Chemical Reactions Analysis

Types of Reactions

Methyl (2alpha,3beta(R*))-2-chloro-alpha,4-dioxo-3-(1-(((2,2,2-trichloroethoxy)carbonyl)oxy)ethyl)azetidine-1-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (2alpha,3beta(R*))-2-chloro-alpha,4-dioxo-3-(1-(((2,2,2-trichloroethoxy)carbonyl)oxy)ethyl)azetidine-1-acetate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (2alpha,3beta(R*))-2-chloro-alpha,4-dioxo-3-(1-(((2,2,2-trichloroethoxy)carbonyl)oxy)ethyl)azetidine-1-acetate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The presence of the trichloroethoxycarbonyl group enhances its reactivity and specificity towards certain biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Methyl (2alpha,3beta(R*))-2-chloro-alpha,4-dioxo-3-(1-(((2,2,2-trichloroethoxy)carbonyl)oxy)ethyl)azetidine-1-acetate lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the dioxo group and the trichloroethoxycarbonyl group makes it particularly versatile for various applications in research and industry .

Properties

CAS No.

76431-36-2

Molecular Formula

C11H11Cl4NO7

Molecular Weight

411.0 g/mol

IUPAC Name

methyl 2-[(2R)-2-chloro-4-oxo-3-[1-(2,2,2-trichloroethoxycarbonyloxy)ethyl]azetidin-1-yl]-2-oxoacetate

InChI

InChI=1S/C11H11Cl4NO7/c1-4(23-10(20)22-3-11(13,14)15)5-6(12)16(7(5)17)8(18)9(19)21-2/h4-6H,3H2,1-2H3/t4?,5?,6-/m0/s1

InChI Key

IEAPXAXDVMZNLS-WRVKLSGPSA-N

Isomeric SMILES

CC(C1[C@H](N(C1=O)C(=O)C(=O)OC)Cl)OC(=O)OCC(Cl)(Cl)Cl

Canonical SMILES

CC(C1C(N(C1=O)C(=O)C(=O)OC)Cl)OC(=O)OCC(Cl)(Cl)Cl

Origin of Product

United States

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